7-bromo-5-fluoro-2-methyl-2H-indazole
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Overview
Description
7-Bromo-5-fluoro-2-methyl-2H-indazole is a heterocyclic aromatic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antimicrobial treatments . The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of 7-bromo-5-fluoro-2-methyl-2H-indazole can be achieved through several methods:
Transition Metal-Catalyzed Reactions: One common approach involves the use of copper (Cu) or silver (Ag) catalysts to facilitate the cyclization of o-haloaryl-N-tosylhydrazones.
Reductive Cyclization Reactions: This method involves the reduction of 2-azidobenzaldehydes with amines to form the indazole ring.
Metal-Free Reactions: These reactions include the condensation of o-fluorobenzaldehydes with hydrazine or the activation of oxime groups in the presence of methanesulfonyl chloride and triethylamine.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing byproducts.
Chemical Reactions Analysis
7-Bromo-5-fluoro-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indazole ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include copper (II) acetate, tert-butyl nitrite, and montmorillonite K-10 . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-5-fluoro-2-methyl-2H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-bromo-5-fluoro-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors and signaling pathways, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
7-Bromo-5-fluoro-2-methyl-2H-indazole can be compared with other indazole derivatives, such as:
5-Bromo-1H-indazole: Similar in structure but lacks the fluorine and methyl groups, which can affect its biological activity and chemical reactivity.
2H-Indazole: The parent compound of the indazole family, which serves as a basis for the synthesis of various derivatives.
5-Fluoro-2-methyl-2H-indazole: Lacks the bromine atom, which can influence its reactivity and interactions with biological targets.
The presence of bromine, fluorine, and methyl groups in this compound makes it unique and can enhance its biological activity and chemical versatility .
Properties
Molecular Formula |
C8H6BrFN2 |
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Molecular Weight |
229.05 g/mol |
IUPAC Name |
7-bromo-5-fluoro-2-methylindazole |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-5-2-6(10)3-7(9)8(5)11-12/h2-4H,1H3 |
InChI Key |
NMNUJFXKKZDEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=C(C2=N1)Br)F |
Origin of Product |
United States |
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